![molecular formula C24H31N3O3 B1677294 Onalespib CAS No. 912999-49-6](/img/structure/B1677294.png)
Onalespib
概要
説明
Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity . It has been investigated in 5 clinical trials, of which 3 are open and 2 are closed .
Synthesis Analysis
Onalespib is a non-ansamycin small molecule inhibitor of HSP90, with an IC50 = 0.7 nM that has demonstrated modest anti-tumor activity in patients with advanced solid tumors using both twice-weekly and once-weekly schedules .
科学的研究の応用
Cancer Treatment
Onalespib has been shown to be effective in preclinical studies for treating glioblastoma , an aggressive type of brain cancer. It works by inhibiting a molecule called HSP90, which is crucial for the proper functioning of many proteins involved in cancer growth .
Overcoming Drug Resistance
Research suggests that Onalespib can help overcome resistance to other cancer therapies. It has been used in combination with radiotherapy to reduce tumor recurrence after radiation therapy by reducing the expression of proteins involved in vasculogenesis .
Enhancing Chemotherapy Efficacy
Onalespib has been studied for its ability to cross the blood-brain barrier (BBB) and inhibit HSP90 in vivo, which could enhance the efficacy of chemotherapy agents like temozolomide (TMZ) in brain cancers .
Targeting mRNA Splicing
Studies have indicated that Onalespib can block mRNA splicing of androgen receptor variants, which could be beneficial in treating castration-resistant prostate cancer (CRPC) .
Combination Therapy
Onalespib has been evaluated in combination with abiraterone acetate and prednisone/prednisolone for men with CRPC progressing on these treatments, showing preclinical activity .
Solid Tumors Treatment
A Phase 1 study has demonstrated that Onalespib has modest anti-tumor activity in patients with advanced solid tumors, suggesting its potential as a broad-spectrum anti-cancer agent .
作用機序
Target of Action
Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity . HSP90 is a highly conserved molecular chaperone that regulates the function of several oncogenic client proteins . It plays a crucial role in tumorigenesis and drug resistance in cancer .
Mode of Action
Onalespib selectively binds to HSP90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival . It depletes several survival-promoting client proteins such as EGFR, EGFRvIII, and AKT .
Biochemical Pathways
Onalespib disrupts the downstream signaling of its target proteins. Specifically, it suppresses downstream signaling via ERK and S6, leading to the inhibition of survival, proliferation, invasion, and migration across various cell lines . This disruption of signaling pathways results in decreased proliferation, migration, angiogenesis, and survival of cancer cells .
Pharmacokinetics
The pharmacokinetics of Onalespib have been studied in both in vitro and in vivo settings. It has been shown to effectively cross the blood-brain barrier (BBB), which is a significant advantage for treating brain tumors . .
Result of Action
Onalespib’s action results in the depletion and downregulation of client proteins involved in signaling, migration, and DNA repair mechanisms . This leads to increased apoptosis and causes DNA-double-strands . The overall effect is a reduction in tumor growth and potential improvement in treatment outcomes .
Action Environment
The efficacy of Onalespib can be influenced by various environmental factors. For instance, it has been shown to work synergistically with other anti-cancer therapies, including chemotherapy, targeted therapy, radiation therapy, and immunotherapy . .
Safety and Hazards
将来の方向性
Onalespib has shown promising preliminary clinical activity. Further benefit may be seen with the incorporation of molecular signature pre-selection . Utilizing Onalespib’s radiosensitizing properties with 177Lu-DOTATATE may lead to better therapeutic results in the future and may reduce unwanted side effects in dose-limiting organs .
特性
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
Record name | AT13387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Onalespib | |
CAS RN |
912999-49-6 | |
Record name | Onalespib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Onalespib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onalespib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AT13387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONALESPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。